![molecular formula C12H15ClO B1453624 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol CAS No. 1250059-65-4](/img/structure/B1453624.png)
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol
Übersicht
Beschreibung
The compound “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C12H15ClO . It is also known as 2-(3-Chlorobenzyl)cyclopentan-1-ol .
Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” consists of a cyclopentane ring with a hydroxyl group (OH) at one position and a 3-chlorobenzyl group at another position .Physical And Chemical Properties Analysis
The compound “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” has a molecular weight of 210.7 . It is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Ketamine Analogues
“2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” can be used in the synthesis of ketamine analogues . Ketamine is an arylcycloalkylamine that has a wide range of effects on humans, including analgesia, anesthesia, hallucinations, and elevated blood pressure . Because of the wide range of applications of ketamine and its analogues, researchers have shown interest in extending the strategy of ketamine synthesis to preparation of new analogues .
Synthesis of Seven-Membered-Ring Analogues of Ketamine
This compound can also be used in the synthesis of seven-membered-ring analogues of ketamine . In one approach, a sequence of five reactions was used which previously applied for ketamine synthesis . This strategy led to the formation of 1-[(2-chlorophenyl)(methylimino)methyl]cyclohexan-1-ol as a precursor for the target molecule .
Synthesis of Biologically Active Compounds
“2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” can be used in the synthesis of biologically active compounds . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Synthesis of Plant Hormones
This compound can be used in the synthesis of plant hormones . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Synthesis of New Analogue of Ketamine
“2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” can be used in the synthesis of a new analogue of ketamine . In this research, a new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketamine intermediate .
Synthesis of Wide Range of Applications of Ketamine
This compound can be used in the synthesis of a wide range of applications of ketamine . Ketamine has applications as a sedative in intensive care, analgesia, and treatment of bronchospasm .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)

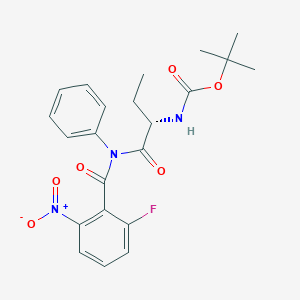
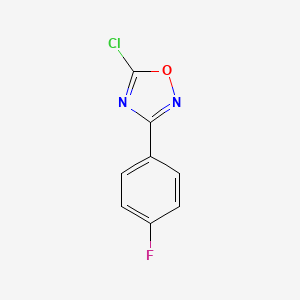
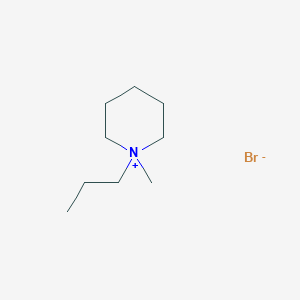
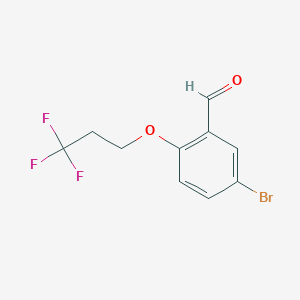
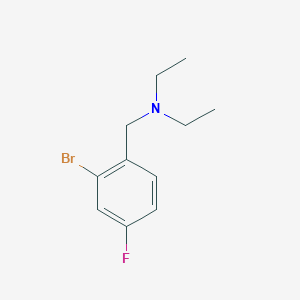
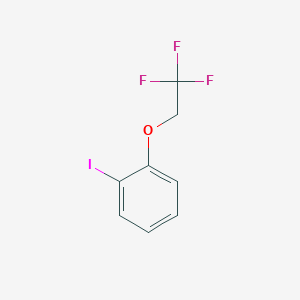
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
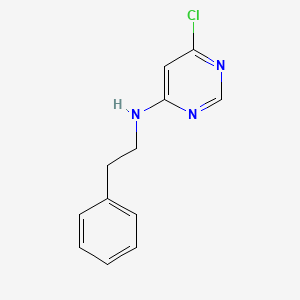
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)